N-(4-ethoxyphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETP-101 is a chemical compound that was first synthesized in 2010 by researchers at the University of California, San Diego. It is a member of the oxadiazole family of compounds, which have been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. ETP-101 has been the subject of scientific research due to its potential as a therapeutic agent for a variety of conditions.
Mechanism of Action
The mechanism of action of ETP-101 is not fully understood, but it is believed to involve the inhibition of the NF-κB signaling pathway, which plays a key role in inflammation and cancer. ETP-101 has also been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
ETP-101 has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of inflammatory mediators. Additionally, ETP-101 has been shown to exhibit analgesic effects in animal models of pain.
Advantages and Limitations for Lab Experiments
One advantage of ETP-101 for lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, ETP-101 exhibits a range of biological activities, which makes it a versatile compound for studying a variety of conditions. However, one limitation of ETP-101 is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
For research on ETP-101 include the development of more potent and selective analogs, further understanding of its mechanism of action, and evaluation of its safety and efficacy in animal models and human clinical trials.
Synthesis Methods
The synthesis of ETP-101 involves several steps, including the reaction of 4-ethoxybenzoyl chloride with 3-aminothiophene to form an intermediate product, which is then reacted with 5-nitro-1,2,4-oxadiazole to form the final product. The synthesis method has been optimized to provide high yields of ETP-101 with high purity.
Scientific Research Applications
ETP-101 has been the subject of scientific research due to its potential application as a therapeutic agent for a variety of conditions, including cancer, inflammation, and pain. In vitro studies have shown that ETP-101 exhibits antitumor effects against a range of cancer cell lines, including breast, prostate, and colon cancer. Additionally, ETP-101 has been shown to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain.
properties
IUPAC Name |
N-(4-ethoxyphenyl)-3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-2-22-13-7-5-12(6-8-13)18-15(21)9-10-16-19-17(20-23-16)14-4-3-11-24-14/h3-8,11H,2,9-10H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGKMRFZTEHJWHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.